1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-b-D-glucopyranose

Übersicht

Beschreibung

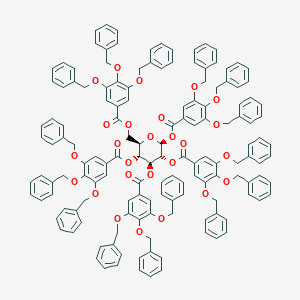

1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-b-D-glucopyranose is a complex carbohydrate derivative It is characterized by the presence of multiple benzylgalloyl groups attached to a glucopyranose backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-b-D-glucopyranose typically involves the protection of hydroxyl groups on the glucopyranose ring, followed by the introduction of benzylgalloyl groups. The reaction conditions often require the use of protecting groups, such as acetyl or benzyl groups, to prevent unwanted side reactions. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes used in laboratory settings, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-b-D-glucopyranose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of certain atoms within the molecule.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of PBG. The presence of free hydroxyl groups in the structure is critical for its antioxidant capabilities. For instance, research indicates that PBG exhibits significant radical scavenging activity, which can protect cells from oxidative stress. This property is essential in preventing cellular damage associated with various diseases, including cancer .

Table 1: Antioxidant Activity Comparison

Anti-Cancer Properties

PBG has been extensively studied for its anti-cancer effects. In vitro studies demonstrate that it inhibits the growth of various cancer cell lines, including lung and colon cancer cells. The mechanism involves inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Case Study: Multiple Myeloma

A study evaluated the effects of PBG on multiple myeloma (MM) cell lines. Results showed that PBG inhibited cell growth in a dose-dependent manner and induced apoptosis through activation of caspases and downregulation of MYC oncogene expression. This suggests that PBG could serve as a potential therapeutic agent for MM .

Table 2: Cytotoxicity of PBG on Cancer Cell Lines

Wirkmechanismus

The mechanism of action of 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-b-D-glucopyranose depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity or stability. The molecular targets and pathways involved can vary, but typically include carbohydrate-binding proteins or enzymes involved in carbohydrate metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4,6-Penta-O-galloyl-b-D-glucopyranose: Similar structure but lacks the benzyl groups.

1,2,3,4,6-Penta-O-acetyl-b-D-glucopyranose: Acetyl groups instead of benzylgalloyl groups.

1,2,3,4,6-Penta-O-benzyl-b-D-glucopyranose: Benzyl groups without the galloyl moiety.

Uniqueness

1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-b-D-glucopyranose is unique due to the presence of multiple benzylgalloyl groups, which can significantly alter its chemical properties and biological activity compared to similar compounds. This makes it a valuable compound for studying the effects of such modifications on carbohydrate behavior and interactions.

Biologische Aktivität

1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose (CAS No. 122625-60-9) is a complex glycoside derived from β-D-glucopyranose. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The following sections detail its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : C146H122O26

- Molecular Weight : 2292.52 g/mol

- Synonyms : Pentakis[3,4,5-tris(phenylmethoxy)benzoate] β-D-Glucopyranose

Antimicrobial Activity

Research indicates that 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose exhibits significant antimicrobial properties. A study focused on its effects against Staphylococcus aureus demonstrated that while the compound does not inhibit bacterial growth at a concentration of 6.25 μM, it effectively prevents biofilm formation on surfaces made of polystyrene and polycarbonate. The half-maximal inhibitory concentration (IB₅₀) for biofilm formation was determined to be 3.6 μM . This suggests a potential application in clinical settings to mitigate biofilm-related infections.

Anti-inflammatory Activity

The compound has been linked to anti-inflammatory effects as well. It is an active ingredient in traditional Chinese medicine used to treat inflammation . Its mechanism appears to involve the inhibition of key inflammatory pathways and the modulation of cytokine production.

Case Study 1: Biofilm Inhibition

A notable study investigated the ability of 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose to inhibit biofilm formation by S. aureus. The findings revealed that the compound not only inhibited the initial attachment of bacteria to surfaces but also reduced the synthesis of polysaccharide intercellular adhesin (PIA), which is crucial for biofilm integrity. Scanning electron microscopy confirmed these results by showing reduced biofilm density on treated surfaces .

Case Study 2: Cytotoxicity Assessment

In assessing cytotoxicity towards human epithelial and fibroblast cells, it was found that 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose did not exhibit toxic effects at concentrations effective for biofilm inhibition. This highlights its potential as a safe therapeutic agent in preventing infections without harming human cells .

Summary of Research Findings

| Activity | Concentration | Effect |

|---|---|---|

| Biofilm Inhibition | 6.25 μM | Prevents biofilm formation on polystyrene |

| Cytotoxicity | Up to 6.25 μM | Non-toxic to human epithelial and fibroblast cells |

| IB₅₀ Value | 3.6 μM | Concentration needed to inhibit 50% biofilm formation |

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C146H122O26/c147-141(117-76-122(152-86-102-46-16-1-17-47-102)133(162-96-112-66-36-11-37-67-112)123(77-117)153-87-103-48-18-2-19-49-103)167-101-132-138(169-142(148)118-78-124(154-88-104-50-20-3-21-51-104)134(163-97-113-68-38-12-39-69-113)125(79-118)155-89-105-52-22-4-23-53-105)139(170-143(149)119-80-126(156-90-106-54-24-5-25-55-106)135(164-98-114-70-40-13-41-71-114)127(81-119)157-91-107-56-26-6-27-57-107)140(171-144(150)120-82-128(158-92-108-58-28-7-29-59-108)136(165-99-115-72-42-14-43-73-115)129(83-120)159-93-109-60-30-8-31-61-109)146(168-132)172-145(151)121-84-130(160-94-110-62-32-9-33-63-110)137(166-100-116-74-44-15-45-75-116)131(85-121)161-95-111-64-34-10-35-65-111/h1-85,132,138-140,146H,86-101H2/t132-,138-,139+,140-,146+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBOPZWOODFFKH-JKUAIIEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OCC5C(C(C(C(O5)OC(=O)C6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)OC(=O)C6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C146H122O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583221 | |

| Record name | 1,2,3,4,6-Pentakis-O-[3,4,5-tris(benzyloxy)benzoyl]-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122625-60-9 | |

| Record name | 1,2,3,4,6-Pentakis-O-[3,4,5-tris(benzyloxy)benzoyl]-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.